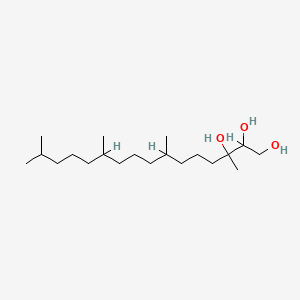
植烷三醇
描述
Phytantriol, also known as all-rac-phytantriol or all-rac-α-tocopherol, is a naturally occurring phytochemical found in plants and is a major component of many polyunsaturated fatty acids. It is an important source of dietary antioxidants and is commonly used in food, beverages, and nutraceuticals. Phytantriol has been studied extensively for its potential role in the prevention and treatment of various illnesses and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
液晶纳米结构和药物递送
植烷三醇表现出溶致相行为,在过量的水中形成双连续立方液晶结构和反六方相。它与维生素 E acetate 和 F127 聚合物的相互作用影响了这些结构,使其成为制备具有独特性质的液晶系统的潜在替代脂质,在药物递送系统中可能有用 (Dong 等人,2006 年)。
相行为研究
水中的植烷三醇显示出反胶束、层状、立方相和反六方相的相序列,在不同温度下,类似于水合单油酸甘油酯。这种相似性使植烷三醇成为科学和技术应用的有趣课题,特别是在探索各种液晶相方面 (Barauskas 和 Landh,2003 年)。
中子散射研究
植烷三醇的立方体可以改变其内部结构以触发生物活性载荷释放或改变蛋白质周围的膜曲率。氘代植烷三醇促进了中子散射研究,以探测这些颗粒内的物质分布,有助于纳米技术和材料科学的研究 (Yepuri 等人,2019 年)。
栓塞剂和持续药物释放
基于植烷三醇的液晶可以作为一种新型栓塞剂,用于持续药物释放,在血管栓塞和控制药物递送的临床应用中显示出潜力。该应用在医疗治疗和药物递送系统领域具有重要意义 (Qin 等人,2016 年)。
电导率研究
对植烷三醇 Q224 立方相薄膜的研究揭示了它们在离子电导率和电导率转换效应中的效用。这项研究对电气工程和材料科学领域有影响 (Brown 等人,2017 年)。
蛋白质释放动力学
植烷三醇和单油酸甘油酯基质与水结合时,显示出持续释放亲水性蛋白质的潜力。这使得它们适用于抗原递送系统等应用,在疫苗开发和药物递送研究中至关重要 (Rizwan 等人,2009 年)。
透皮递送系统
基于植烷三醇的液晶制剂已被用于某些化合物经皮给药的研究。这项研究对于开发通过皮肤给药的新方法至关重要,拓宽了药物应用的范围 (Wan 等人,2018 年)。
阴道给药的原位液晶凝胶
基于植烷三醇的原位液晶凝胶显示出用于阴道给药的潜力。它们与阴道液接触后转化为立方液晶凝胶的能力使它们成为克服阴道给药传统治疗局限性的潜在策略 (Jie 等人,2019 年)。
关于水化和分子相互作用的 NMR 研究
NMR 技术已用于研究基于植烷三醇的溶致液晶,深入了解它们的形成和水化状态。这项研究对于更深入地了解基于植烷三醇的纳米药物递送系统至关重要 (Lu 等人,2022 年)。
作用机制
Target of Action
Phytantriol is a unique active ingredient primarily used in skin care and hair care applications . It targets the skin and hair, where it functions to increase the deposition of panthenol, ethyl-panthenol, and keratin amino acids .
Mode of Action
Phytantriol interacts with its targets (skin and hair) by increasing the deposition of panthenol, ethyl-panthenol, and keratin amino acids . This interaction results in improved moisture retention in skin and hair, and helps vitamins and amino acids penetrate .
Biochemical Pathways
It is known that phytantriol-based lyotropic liquid crystals (llcs) have emerged as a new nanodrug delivery system . These LLCs are systems of amphiphilic molecules that form spontaneously in a solvent .
Pharmacokinetics
Phytantriol-based formulations have been shown to provide a dramatic sustained-release effect for drugs on oral administration . For instance, a study showed that the oral bioavailability of cinnarizine using a Phytantriol formulation was 41%, compared to 19% for a GMO formulation and 6% for an aqueous suspension . The Phytantriol formulation provided a T max for cinnarizine of 33 h, with absorption apparent up to 55 h after administration .
Result of Action
Phytantriol significantly improves water retention, strengthens damaged hair, and visibly prevents color-wash-out . In the context of drug delivery, Phytantriol-based formulations have been shown to improve the therapeutic potential of drugs .
Action Environment
The action of Phytantriol can be influenced by environmental factors such as hydration states . For instance, the formation of Phytantriol-based LLCs is closely related to the water content and temperature of the system
安全和危害
未来方向
Phytantriol-based lyotropic liquid crystals (LLCs) have emerged as a new nanodrug delivery system . The anti-cancer potential of berberine-incorporated phytantriol-based LCNs has not yet been investigated . This could lead to methods of triggered release of drugs and biomolecules by the simple addition of water which could be critical for drug delivery applications .
生化分析
Biochemical Properties
Phytantriol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules . It enhances the deposition of vitamins and amino acids in the skin and hair, improving their penetration and effectiveness . Phytantriol interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation in biological systems . Additionally, it forms liquid crystalline nanoparticles that can encapsulate and deliver bioactive compounds, enhancing their stability and bioavailability .
Cellular Effects
Phytantriol has been shown to influence various cellular processes. In non-small-cell lung cancer cells, phytantriol-loaded nanoparticles decreased cell proliferation, migration, and colony-forming activity . This effect is mediated through the upregulation of tumor suppressor genes such as PTEN and P53, and the downregulation of genes like KRT18 . Phytantriol also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, phytantriol exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function . Phytantriol can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors . Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability . These interactions contribute to its ability to enhance the delivery and efficacy of bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phytantriol can change over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that phytantriol maintains its moisturizing and protective properties over extended periods . Its efficacy may decrease with prolonged exposure to environmental stressors . In vitro and in vivo studies have demonstrated that phytantriol can have lasting effects on cellular function, including sustained improvements in moisture retention and barrier function .
Dosage Effects in Animal Models
The effects of phytantriol vary with different dosages in animal models. At low doses, it is generally well-tolerated and exhibits beneficial effects such as enhanced moisture retention and reduced inflammation . At high doses, phytantriol can cause adverse effects, including skin irritation and sensitization . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage . Toxicological studies have shown that phytantriol has a high oral LD50 value, indicating low acute toxicity .
Metabolic Pathways
Phytantriol is involved in several metabolic pathways. It is metabolized by enzymes such as lipases and esterases, which break it down into smaller molecules that can be further processed by the body . Phytantriol can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Its amphiphilic nature allows it to interact with both lipid and aqueous phases, facilitating its integration into various metabolic processes .
Transport and Distribution
Phytantriol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its amphiphilic properties, allowing it to reach intracellular targets . Phytantriol can also be transported by binding proteins and lipoproteins, which facilitate its distribution in the body . Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
Phytantriol’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct phytantriol to these locations, enhancing its activity and function . Its ability to integrate into cell membranes also allows it to modulate membrane-associated processes .
属性
IUPAC Name |
3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHFIDULQUVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868315 | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74563-64-7 | |
| Record name | Phytantriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74563-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTANTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



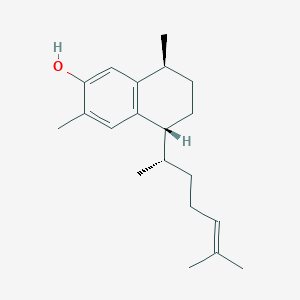
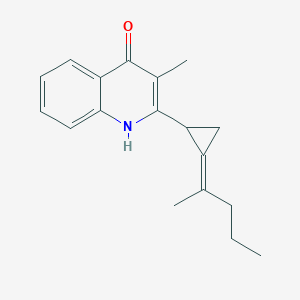
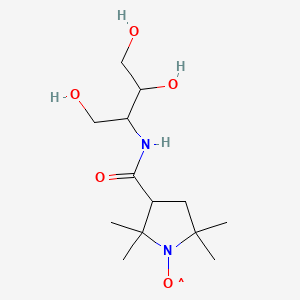

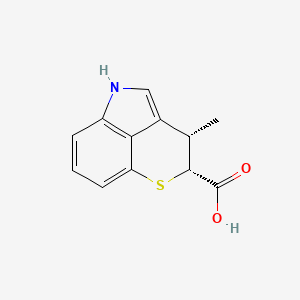
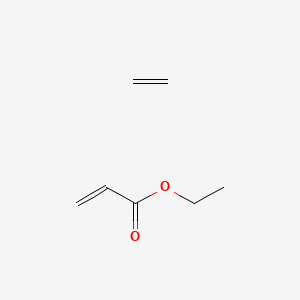

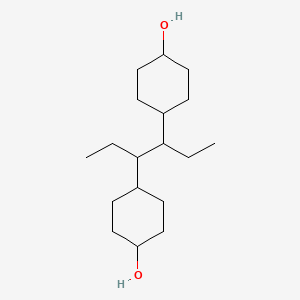
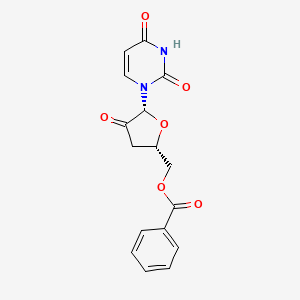

![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)

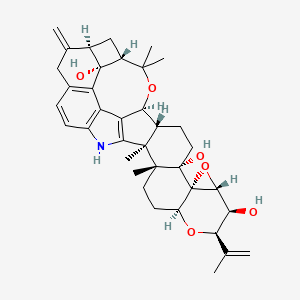
![(2S)-2-[[(3S,6S,9S,12S)-12-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoyl]amino]-9-(1H-indol-3-ylmethyl)-5,8,11,14-tetraoxo-6-(phenylmethyl)1,4,7,10-tetrazacyclotetradecane-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1228118.png)